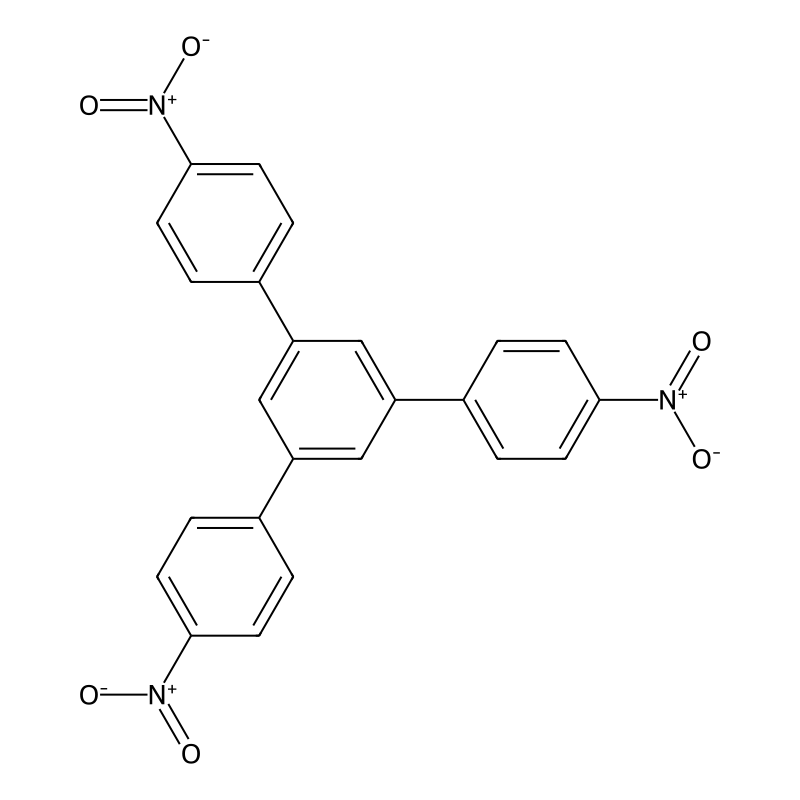1,3,5-Tris(4-nitrophenyl)benzene

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,3,5-Tris(4-nitrophenyl)benzene is an organic compound characterized by its trinitro structure. Its molecular formula is and it has a molar mass of approximately 441.39 g/mol. The compound appears as a yellow crystalline or powdery substance, with a melting point ranging from 222 to 226 degrees Celsius. It is soluble in various organic solvents such as alcohols, esters, and chlorinated hydrocarbons but is insoluble in water .
This compound is notable for its symmetrical arrangement of three para-nitrophenyl groups attached to a central benzene ring, which contributes to its unique chemical properties and potential applications in various fields.
- Nitration Reaction: The compound can be synthesized through the nitration of 1,3,5-tribromobenzene using nitric acid. This reaction introduces nitro groups into the aromatic system .
- Reduction Reactions: It can react with reducing agents such as tin in hydrochloric acid to convert nitro groups into amino groups, forming an intermediate product that can further participate in diazotization reactions24.
- Diazotization: Upon treatment with sodium nitrite in hydrochloric acid at low temperatures (0 °C), the amino derivatives can be converted into diazonium salts, which are highly reactive intermediates useful for further synthetic transformations3.
- Bromination: The compound can also undergo bromination in aqueous media to yield brominated derivatives, showcasing its reactivity under electrophilic substitution conditions4.
The synthesis of 1,3,5-Tris(4-nitrophenyl)benzene primarily involves:
- Nitration of Terphenyl Compounds: The most common method includes the nitration of 1,1':3',1''-terphenyl using a mixture of concentrated nitric and sulfuric acids. This process selectively introduces nitro groups at the para positions of the phenyl rings .
- Alternative Synthetic Routes: Other methods may involve coupling reactions where pre-formed nitrophenyl groups are introduced onto a benzene scaffold under specific catalytic conditions .
1,3,5-Tris(4-nitrophenyl)benzene has several notable applications:
- Dyes and Pigments: Due to its vibrant yellow color, it can be utilized as a dye in textiles and chemical laboratories.
- Explosives and Propellants: The compound's nitrogen content makes it suitable for use in formulations requiring explosive properties.
- Adhesives: Its chemical structure allows it to function as a nitrogen-containing adhesive for bonding various materials .
Several compounds share structural similarities with 1,3,5-Tris(4-nitrophenyl)benzene. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 1,3,5-Tris(4-methoxyphenyl)benzene | C24H24O6 | Contains methoxy groups instead of nitro groups; exhibits different solubility and reactivity. |
| 1,3-Diphenylbenzene | C18H16 | Lacks nitro substitutions; used primarily as a solvent and in organic synthesis. |
| 1,3,5-Tris(4-hydroxyphenyl)benzene | C24H24O6 | Hydroxy groups provide different hydrogen bonding capabilities; used in polymer science. |
The presence of multiple nitro groups in 1,3,5-Tris(4-nitrophenyl)benzene imparts distinct electronic properties that influence its reactivity and applications compared to these similar compounds.








